[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol
Overview
Description
[1-(1-Amino-2-methylpropyl)cyclobutyl]methanol: is a chemical compound with the molecular formula C₉H₁₉NO and a molecular weight of 157.26 g/mol . This compound is characterized by a cyclobutyl ring substituted with a methanol group and an amino group on a methylpropyl side chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol typically involves the reaction of cyclobutanone with an appropriate amine and reducing agent. One common method includes the following steps:
- The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.
- The resulting product is purified using standard techniques such as column chromatography or recrystallization .
Cyclobutanone: is reacted with in the presence of a reducing agent such as .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogenating agents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed:
Oxidation: Formation of cyclobutanone derivatives
Reduction: Formation of secondary alcohols
Substitution: Formation of halogenated cyclobutyl derivatives
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclobutanol: Similar structure but lacks the amino group.
2-Methylpropylamine: Shares the amino group but lacks the cyclobutyl ring.
Cyclobutanone: Similar ring structure but lacks the amino and hydroxyl groups.
Uniqueness:
- The presence of both an amino group and a hydroxyl group on the cyclobutyl ring makes [1-(1-Amino-2-methylpropyl)cyclobutyl]methanol unique. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
[1-(1-amino-2-methylpropyl)cyclobutyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(2)8(10)9(6-11)4-3-5-9/h7-8,11H,3-6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHGGGURSFRRNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1(CCC1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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